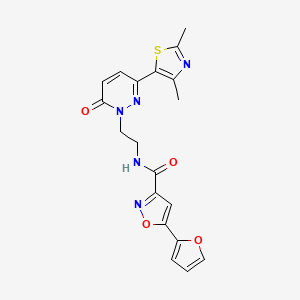

![molecular formula C6H3ClIN3 B2597267 4-Cloro-7-yodo-5H-pirrolo[3,2-d]pirimidina CAS No. 1448695-71-3](/img/structure/B2597267.png)

4-Cloro-7-yodo-5H-pirrolo[3,2-d]pirimidina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

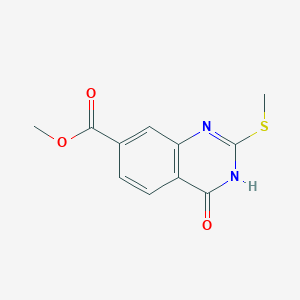

4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine is an organic compound with the molecular formula C6H3ClIN3 and a molecular weight of 279.47 g/mol . It is a white to orange crystalline solid that is insoluble in water and sensitive to light . This compound is notable for its applications in medicinal chemistry and as a pharmaceutical intermediate .

Aplicaciones Científicas De Investigación

4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine is widely used in scientific research due to its versatile chemical properties :

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: It is used in the study of biological pathways and molecular interactions.

Industry: It is employed as a pharmaceutical intermediate in the synthesis of various therapeutic agents.

Mecanismo De Acción

Target of Action

It is known to serve as a scaffold for developing potent kinase inhibitors , which play a crucial role in signal transduction pathways within cells.

Mode of Action

4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine interacts with its targets through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . These interactions can lead to changes in the function of the target proteins, thereby altering cellular processes.

Análisis Bioquímico

Biochemical Properties

It is known that this compound has a molecular weight of 279.47 . It is a solid compound that should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Molecular Mechanism

It is known that pyrrolo[2,3-d]pyrimidine derivatives have shown promising biological activities . For instance, some compounds have shown to increase the activity of Caspase 8 and BAX, while decreasing the activity of Bcl2

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal temperatures and pressures .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine typically involves the iodination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. One common method is as follows :

- Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (8.0 g, 52.32 mmol) in dimethylformamide (DMF, 40 mL).

- Add N-iodosuccinimide (NIS, 15.7 g, 57.55 mmol) at 0°C.

- Stir the mixture at room temperature overnight.

- Add 200 mL of saturated sodium thiosulfate (Na2S2O3) solution.

- Filter the mixture, wash with water three times, and dry under vacuum to obtain the product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, ensuring the product meets industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

Electrophilic substitution reactions: These reactions involve the replacement of an atom or group in the molecule with an electrophile.

Nucleophilic aromatic substitution: This reaction involves the substitution of an aromatic hydrogen with a nucleophile.

Suzuki coupling reactions: These reactions involve the coupling of a boronic acid with a halide in the presence of a palladium catalyst.

Common Reagents and Conditions

Electrophilic substitution: Common reagents include halogens and Lewis acids.

Nucleophilic aromatic substitution: Typical reagents are nucleophiles such as amines or thiols.

Suzuki coupling: Reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions typically yield biaryl compounds.

Comparación Con Compuestos Similares

Similar Compounds

6-Chloro-7-iodo-7-deazapurine: Similar in structure but differs in the position of the chlorine and iodine atoms.

4-Chloro-5-iodo-1H-pyrrolo[2,3-d]pyrimidine: Another structural isomer with different reactivity and applications.

Uniqueness

4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as a scaffold for kinase inhibitors highlights its importance in medicinal chemistry and drug development .

Propiedades

IUPAC Name |

4-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClIN3/c7-6-5-4(10-2-11-6)3(8)1-9-5/h1-2,9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCQXONDPOVIAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1)C(=NC=N2)Cl)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClIN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2597185.png)

![methyl 2-methyl-4-oxo-3-(p-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2597189.png)

![ethyl 3-[(4-acetylphenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2597190.png)

![N-cyclohexyl-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2597191.png)

![3-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-2H-chromen-2-one](/img/structure/B2597197.png)

![N-(3-chloro-2-methylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2597202.png)

![1,3-dimethyl-5-(methylsulfanyl)-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2597203.png)

![3-[(2-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B2597205.png)